molecular formula C13H9ClF2N2OS B2494801 N-(2,5-difluorophenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride CAS No. 2034316-06-6

N-(2,5-difluorophenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride

Cat. No. B2494801
CAS RN: 2034316-06-6
M. Wt: 314.73
InChI Key: VQGHWUFEKOWSBT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar thiazol-2-amine derivatives involves multi-step chemical processes, including condensation, cyclization, and functional group modification. For example, derivatives have been synthesized using procedures that involve the reaction of substituted benzaldehyde with thiosemicarbazide, followed by cyclization and modifications to introduce various substituents, demonstrating the versatility and adaptability of the synthetic routes for thiazole compounds (Chandrappa et al., 2009).

Molecular Structure Analysis

The molecular structure of thiazol-2-amine derivatives has been elucidated using techniques such as FT-IR, 1H-NMR, LC-Mass, UV-Visible spectra, TGA/DTA, and single-crystal X-ray diffraction. These analyses reveal intricate details about the molecular geometry, electronic distribution, and intermolecular interactions, which are crucial for understanding the compound's reactivity and biological activity. The crystal structure analysis often shows that these compounds crystallize in specific systems, with detailed information on the space group, molecular dimensions, and intermolecular contacts, providing insights into their chemical behavior and potential for forming stable crystal networks (Gayathri B. H et al., 2019).

Chemical Reactions and Properties

Thiazol-2-amine derivatives undergo various chemical reactions, including electrophilic substitution, which is influenced by the nature of substituents on the thiazole ring. These reactions are essential for further modifying the chemical structure to enhance biological activity or to introduce specific functional groups for targeted applications. The reactivity patterns observed in these compounds underscore the role of the thiazole core as a versatile scaffold in organic synthesis (Aleksandrov et al., 2017).

properties

IUPAC Name

N-(2,5-difluorophenyl)-4-(furan-3-yl)-1,3-thiazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2N2OS.ClH/c14-9-1-2-10(15)11(5-9)16-13-17-12(7-19-13)8-3-4-18-6-8;/h1-7H,(H,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQGHWUFEKOWSBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)NC2=NC(=CS2)C3=COC=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-difluorophenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride

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